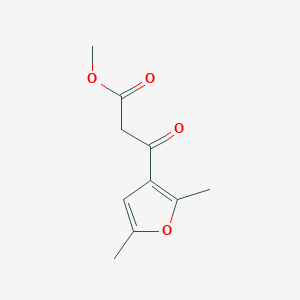

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate

Description

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is a β-keto ester featuring a 2,5-dimethylfuran substituent. This compound is synthesized via condensation reactions involving methyl malonyl chloride and substituted aromatic/heteroaromatic amines or alcohols, as exemplified in the synthesis of related β-keto esters . The furan ring introduces heteroaromaticity and steric bulk, while the methyl ester group influences solubility and reactivity.

Propriétés

Formule moléculaire |

C10H12O4 |

|---|---|

Poids moléculaire |

196.20 g/mol |

Nom IUPAC |

methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate |

InChI |

InChI=1S/C10H12O4/c1-6-4-8(7(2)14-6)9(11)5-10(12)13-3/h4H,5H2,1-3H3 |

Clé InChI |

JGYRNOKGPXYAGS-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(O1)C)C(=O)CC(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate typically involves the reaction of 2,5-dimethylfuran with a suitable esterifying agent under controlled conditions. One common method includes the use of methyl acetoacetate as a starting material, which undergoes a condensation reaction with 2,5-dimethylfuran in the presence of a base catalyst such as sodium ethoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.

Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds with anti-inflammatory and anticancer properties.

Industry: It is utilized in the development of advanced materials, including polymers and resins, due to its unique chemical properties.

Mécanisme D'action

The mechanism by which Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in critical metabolic pathways, leading to antimicrobial or anticancer effects. The furan ring structure allows for strong binding interactions with target proteins, enhancing its efficacy.

Comparaison Avec Des Composés Similaires

The structural and functional properties of Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate are compared below with four analogs, highlighting substituent effects, ester groups, and physicochemical characteristics.

Structural and Substituent Effects

Table 1: Key Structural Features and Substituent Impacts

Key Observations :

- Heteroaromatic vs.

- Electron Effects: Electron-donating groups (e.g., methoxy in ) increase nucleophilicity at the keto position, while electron-withdrawing groups (e.g., Cl in , F in ) stabilize the enolate form, altering reactivity in alkylation or condensation reactions.

Ester Group Variations

- Methyl vs. Ethyl Esters: Methyl esters (e.g., target compound) generally exhibit higher volatility and lower molecular weight compared to ethyl esters (e.g., ). Ethyl esters may enhance lipid solubility, as seen in ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate (molecular weight: 256.24 g/mol) .

Table 2: Physicochemical Properties

Key Observations :

- The target compound’s lower molecular weight (196.20 g/mol) suggests easier purification via distillation compared to bulkier analogs like (402.83 g/mol).

- Fluorinated derivatives (e.g., ) exhibit reduced solubility in polar solvents due to hydrophobic fluorine atoms, whereas methoxy-substituted compounds (e.g., ) show improved polarity-driven solubility .

Activité Biologique

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate has the chemical formula and is characterized by the presence of a furan ring, which is known for its reactivity and ability to participate in various biological interactions. The compound's structure can be represented as follows:

The biological activity of this compound is attributed to its structural features, particularly the furan ring and the carbonyl group. These components facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

- Enzyme Interaction : The carbonyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on enzymes. This mechanism is crucial for its potential anti-inflammatory and antimicrobial activities.

- Signaling Pathways : The compound may modulate signaling pathways by influencing the expression of genes involved in inflammatory responses and microbial resistance.

1. Antimicrobial Properties

Research indicates that Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various in vitro studies. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.

- Mechanism : The compound appears to interact with specific receptors that regulate inflammatory responses, potentially leading to reduced inflammation in cellular models.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate against clinical isolates of bacteria. The study found that:

- The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- It was particularly effective against multi-drug resistant strains, highlighting its potential as a novel therapeutic agent.

Study on Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate was tested in a murine model of inflammation. The results indicated:

- A significant reduction in edema compared to control groups.

- Downregulation of pro-inflammatory markers such as TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 2-amino-3-(thiophen-2-yl)propanoate | Contains thiophene ring | Antimicrobial |

| Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate | Brominated thiophene ring | Enhanced antimicrobial effects |

| Methyl 3-(5-methoxycarbonylfuran-2-yl)-3-oxopropanoate | Additional methoxycarbonyl group | Potential anticancer properties |

This table illustrates how variations in substituents can lead to differences in biological activity, emphasizing the potential for targeted modifications to enhance therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.